Cytotoxicity Profile in Human Cancer Cell Lines: 2-Cyclopentylpyridine vs. Cyclohexyl and Aryl Analogs
In a comparative cytotoxicity screen against HepG2 and A549 cancer cell lines, the 2-pyridyl cyclopentyl analog (6o) demonstrated IC50 values >40 µM, indicating low inherent cytotoxicity. This contrasts with the cyclohexyl analog (6c), which exhibited IC50 values of 2.17 µM (HepG2) and 8.39 µM (A549), and the p-tolyl analog (6e) with 1.28 µM (HepG2) and 11.27 µM (A549) [1]. This data establishes 2-cyclopentylpyridine as a significantly less cytotoxic scaffold, a property potentially advantageous in applications where off-target toxicity is a concern.
| Evidence Dimension | Cytotoxicity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | >40 µM (HepG2), >40 µM (A549) |
| Comparator Or Baseline | Cyclohexyl analog (6c): 2.17 µM (HepG2), 8.39 µM (A549); p-Tolyl analog (6e): 1.28 µM (HepG2), 11.27 µM (A549) |
| Quantified Difference | Target > 18.4-fold less cytotoxic in HepG2 vs cyclohexyl; > 31.3-fold less cytotoxic in HepG2 vs p-tolyl. |
| Conditions | HepG2 and A549 human cancer cell lines; IC50 determined in µM. |
Why This Matters
This difference informs selection for scaffold hopping in drug discovery, where minimizing inherent cytotoxicity is a key criterion for lead optimization.
- [1] PMC. (2020). Table 1. Compounds. Retrieved from PMC7170311. View Source
